![molecular formula C11H10BrNO3 B3214923 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one CAS No. 1155270-69-1](/img/structure/B3214923.png)
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one
Overview
Description
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one, also known as BHQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHQ is a quinoline derivative that has a unique chemical structure, which makes it an ideal candidate for various applications.
Mechanism of Action
The mechanism of action of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is not fully understood. However, studies have shown that 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one can bind to metal ions, which may be responsible for its fluorescent properties. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has also been shown to inhibit the activity of enzymes such as xanthine oxidase, which may be responsible for its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has been shown to have several biochemical and physiological effects. Studies have shown that 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one can inhibit the activity of enzymes such as xanthine oxidase, which may be responsible for its anti-inflammatory and antioxidant properties. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has also been shown to induce apoptosis in cancer cells, which may be beneficial in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is its fluorescent properties, which make it an ideal candidate for metal ion detection. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is also relatively easy to synthesize, which makes it readily available for scientific research. However, one of the limitations of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one. One potential direction is the development of new fluorescent probes based on the 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one structure. Another potential direction is the investigation of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one's potential applications in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one and its biochemical and physiological effects.
Conclusion
In conclusion, 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has several potential applications in metal ion detection and cancer research. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Further research is needed to fully understand the potential applications of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one and its mechanism of action.
Scientific Research Applications
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has several potential applications in scientific research. One of the most significant applications of 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one is its use as a fluorescent probe for the detection of metal ions. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has a high affinity for metal ions such as copper, zinc, and iron, which makes it an ideal candidate for metal ion detection.
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one also has potential applications in the field of cancer research. Studies have shown that 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one can inhibit the growth of cancer cells by inducing apoptosis. 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
properties
IUPAC Name |
8-bromo-5-hydroxy-4-(2-hydroxyethyl)-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-1-2-8(15)10-6(3-4-14)5-9(16)13-11(7)10/h1-2,5,14-15H,3-4H2,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEMCVZNRUFTBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=CC(=O)N2)CCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301208622 | |
Record name | 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one | |
CAS RN |
1155270-69-1 | |
Record name | 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155270-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301208622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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